molecular formula C18H13N3OS2 B2371455 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034486-15-0

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2371455
CAS No.: 2034486-15-0
M. Wt: 351.44
InChI Key: UAHMEYSVEFTPIC-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of thiophene, pyridine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 3-pyridylmethylamine under acidic conditions to form the intermediate.

    Cyclization to form benzothiazole: The intermediate is then reacted with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid to form the benzothiazole ring.

    Amidation: The final step involves the reaction of the benzothiazole intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide: Unique due to its specific combination of thiophene, pyridine, and benzothiazole moieties.

    Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Benzothiazole derivatives: Investigated for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHMEYSVEFTPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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